4-(2-Ethylfuran-3-yl)benzene-1,2-diamine
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Overview
Description
4-(2-Ethylfuran-3-yl)benzene-1,2-diamine is an organic compound with a unique structure that combines a furan ring with a benzene ring, both of which are substituted with amino groups
Preparation Methods
The synthesis of 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the amino groups. The furan ring is then introduced through a series of electrophilic aromatic substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
4-(2-Ethylfuran-3-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the furan ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or furan rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles.
Scientific Research Applications
4-(2-Ethylfuran-3-yl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, including heterocyclic compounds and polymers.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine involves its interaction with various molecular targets, including enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine include:
o-Phenylenediamine: An aromatic diamine with similar reactivity but lacking the furan ring.
p-Phenylenediamine: Another aromatic diamine with different substitution patterns on the benzene ring.
1,2-Benzenediamine derivatives: These compounds share the benzene-1,2-diamine core but have different substituents that can alter their chemical and biological properties
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(2-ethylfuran-3-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H14N2O/c1-2-12-9(5-6-15-12)8-3-4-10(13)11(14)7-8/h3-7H,2,13-14H2,1H3 |
InChI Key |
SRDRDTBEPGXSDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CO1)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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